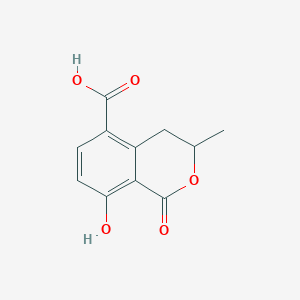

8-Hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-5-carboxylic acid

説明

特性

IUPAC Name |

8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-5-4-7-6(10(13)14)2-3-8(12)9(7)11(15)16-5/h2-3,5,12H,4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLBIKRXEQOMSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC(=C2C(=O)O1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

8-Hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-5-carboxylic acid (also referred to as 5-chloro-8-hydroxy-3-methylisocoumarin) is a compound of interest due to its potential biological activities. This article reviews the available literature focusing on its biological properties, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C11H9ClO5

- Molecular Weight : 256.6392 g/mol

- CAS Number : 16281-39-3

- Structure : The compound features a dihydroisochromene structure with hydroxyl and carboxylic acid functional groups, contributing to its reactivity and biological activity.

Antioxidant Activity

Research indicates that 8-hydroxy compounds often exhibit significant antioxidant properties. The hydroxyl group in this compound is crucial for scavenging free radicals, thus potentially protecting cells from oxidative stress. A study demonstrated that derivatives of this compound showed varying degrees of antioxidant activity, which could be attributed to their structural features .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies have shown that it possesses inhibitory effects on both gram-positive and gram-negative bacteria. The mechanism is likely linked to the disruption of bacterial cell membranes due to the presence of the carboxylic acid group, which enhances its interaction with microbial cell structures .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory properties are of great interest. Preliminary studies suggest that this compound can inhibit pro-inflammatory cytokines in cell cultures. This effect may be mediated through the inhibition of NF-kB signaling pathways, which are pivotal in inflammatory responses .

Table of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Antimicrobial | Disruption of bacterial cell membranes | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Case Studies

-

Antioxidant Efficacy :

A study conducted on various derivatives of isoquinoline compounds found that those similar to 8-hydroxy-3-methyl-1-oxo exhibited significant antioxidant activity, suggesting potential use as natural preservatives in food products . -

Antimicrobial Testing :

In a laboratory setting, 8-hydroxy derivatives were tested against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that suggests its potential as an antimicrobial agent in pharmaceutical formulations . -

Anti-inflammatory Mechanism :

Research involving cell lines treated with the compound showed a marked reduction in inflammatory markers when compared to untreated controls. This suggests a promising avenue for developing anti-inflammatory drugs based on this compound's structure .

科学的研究の応用

Biological Activities

Research has indicated that 8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-5-carboxylic acid exhibits various biological activities:

- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases .

- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, making it a candidate for developing new antibiotics or preservatives .

Pharmaceutical Potential

Given its structural characteristics, there is a growing interest in the pharmaceutical applications of this compound:

- Anti-inflammatory Agents : Some derivatives of this compound have shown promise in reducing inflammation in preclinical models, indicating potential for treating inflammatory diseases .

- Cancer Research : Investigations into the compound's effects on cancer cell lines have revealed that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Organic Synthesis

In synthetic organic chemistry, this compound serves as a valuable intermediate:

- Building Block for Complex Molecules : Its unique functional groups allow it to participate in various chemical reactions, facilitating the synthesis of more complex organic compounds .

Case Study 1: Antioxidant Activity Assessment

A study published in a peer-reviewed journal evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated significant radical scavenging activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial effects of the compound were tested against various bacterial strains. The minimal inhibitory concentrations (MICs) were determined using broth microdilution methods. The findings indicated that the compound exhibited notable antibacterial activity against Gram-positive bacteria.

化学反応の分析

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions to form esters or amides. Key findings include:

Cyclization and Ring-Opening Reactions

The bicyclic structure participates in ring-opening and re-cyclization processes under specific conditions:

a) Hydroxyl Group Reactivity

The phenolic -OH group at position 8 undergoes oxidation and alkylation:

b) Ketone Reactivity

The ketone at position 1 participates in nucleophilic additions:

| Reaction Type | Conditions | Products/Outcomes | References |

|---|---|---|---|

| Grignard addition | Organomagnesium reagents | Tertiary alcohol derivatives (proposed) | |

| Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol (unstable under acidic conditions) |

Decarboxylation and Side-Chain Modifications

The carboxylic acid group at position 5 undergoes decarboxylation under thermal or acidic conditions:

| Reaction Type | Conditions | Products/Outcomes | References |

|---|---|---|---|

| Thermal decarboxylation | Heating >200°C | 8-hydroxy-3-methyl-1-oxoisochromene | |

| Acid-mediated | H₂SO₄ or HCl at reflux | CO₂ elimination with ring contraction |

Biological Derivatization

In fungal systems (e.g., Cytospora ceratosperma), enzymatic modifications produce:

| Reaction Type | Enzymatic System | Products/Outcomes | References |

|---|---|---|---|

| Hydroxylation | Cytochrome P450 monooxygenases | Polyhydroxylated derivatives | |

| Methylation | O-Methyltransferases | Methoxy-substituted analogs |

Comparative Reactivity Table

| Functional Group | Reactivity Rank (1–5) | Key Reactions |

|---|---|---|

| Carboxylic acid (-COOH) | 5 | Esterification, amidation, decarboxylation |

| Phenolic -OH | 3 | Alkylation, oxidation |

| Ketone (C=O) | 2 | Nucleophilic additions, reductions |

| Methylene bridge | 1 | Ring-opening under extreme conditions |

Key Research Findings:

-

Cyclization Efficiency : Hydrazine hydrate reactions yield 61–71% cyclized pyrazolidin derivatives under optimized conditions (4 h reflux in ethanol) .

-

Steric Effects : The 3-methyl group hinders nucleophilic attacks at the ketone, necessitating elevated temperatures (>80°C) for Grignard reactions.

-

Biosynthetic Pathways : In Picea glauca, this compound acts as a precursor to antifungal mellein derivatives via hydroxylation and methylation .

類似化合物との比較

Ethyl 5-Chloro-8-Hydroxy-3-Methyl-1-Oxo-3,4-Dihydroisochromene-7-Carboxylate

Structural Differences

Property Implications

(3S)-8-Hydroxy-3-Methyl-1-Oxoisochromane-5-Carboxylic Acid

Stereochemical Variation

- Configuration : S-configuration at position 3 (vs. R in the parent compound).

- Molecular formula : Identical (C₁₁H₁₀O₅), but stereochemistry may alter target binding .

Comparative Data Table

Key Research Findings and Implications

- Functional Group Impact : The carboxylic acid in the parent compound improves solubility but limits blood-brain barrier penetration (85% probability of exclusion) . Chlorination and esterification trade solubility for enhanced absorption.

- Stereochemistry : The R-configuration may optimize target binding (e.g., cathepsin D), but further studies are needed to validate enantiomer-specific effects.

- Toxicity Considerations : The parent compound’s hepatotoxicity and mitochondrial toxicity (77.50%) suggest cautious therapeutic use, while chlorine derivatives require ecotoxicity assessments .

Q & A

Q. How can researchers address discrepancies between experimental and computational LogP values?

- Methodology : Experimental LogP is determined via shake-flask (octanol/water partition) or HPLC retention time correlation. Compare with computational predictions (e.g., XLogP3). For 3-oxo-7-(trifluoromethyl)isoindoline-5-carboxylic acid, discrepancies arise from solvation effects not captured in silico. Adjust force fields (e.g., COSMO-RS) to improve accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。